molecular formula C17H14N2O2 B8311332 4-[(4-Quinolinylmethyl)amino]benzoic acid

4-[(4-Quinolinylmethyl)amino]benzoic acid

Cat. No. B8311332
M. Wt: 278.30 g/mol
InChI Key: AAIJDDRBBDOJJM-UHFFFAOYSA-N
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Patent
US05212182

Procedure details

4-Quinolinecarboxaldehyde (10.0 g, 63.8 mmol) and methyl 4-aminobenzoate (9.64 g, 63.8 mmol) were refluxed under nitrogen in 100 mL of toluene with azeotropic removal of water. After 7 days, the reaction mixture was allowed to cool to room temperature. The imine precipitated as a yellow solid and was collected by filtration. The material was dried under reduced pressure overnight affording 15.5 g (53.4 mmol) of crude product. This was stirred in 270 mL of ethanol and treated with sodium borohydride (2.22 g, 58.7 mmol). The reaction mixture was refluxed for 45 minutes then poured hot over 800 mL of crushed ice. After 45 minutes of stirring, the white solid was filtered and allowed to air dry in the funnel overnight giving 15.6 g of 4-[(4-quinolinylmethyl)amino]benzoic acid as a 5:1 mixture of methyl:ethyl esters. All of the material was refluxed for 18 hours in 180 mL of 1N KOH and then poured hot into a mixture of 180 mL of 1N HCl and 800 mL of water. After 3 hours of stirring, the white solid was filtered and washed successively with methanol and ether affording 13.5 g (48.5 mmol, 76% overall yield) of 4-[(4-quinolinylmethyl)amino]benzoic acid which was air dried in the funnel overnight.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH:11]=O)=[CH:3][CH:2]=1.[NH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20]C)=[O:19])=[CH:16][CH:15]=1.O.[BH4-].[Na+]>C1(C)C=CC=CC=1.C(O)C>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][NH:13][C:14]2[CH:23]=[CH:22][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=2)=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C=O
Name
Quantity
9.64 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.22 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ice
Quantity
800 mL
Type
reactant
Smiles
Step Four
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 45 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The imine precipitated as a yellow solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The material was dried under reduced pressure overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
affording 15.5 g (53.4 mmol) of crude product
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
CUSTOM
Type
CUSTOM
Details
to air dry in the funnel overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
N1=CC=C(C2=CC=CC=C12)CNC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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